![molecular formula C19H16ClNO2 B2775390 N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide CAS No. 883045-61-2](/img/structure/B2775390.png)
N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide
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Description
N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological applications. This compound belongs to the class of benzylfuran derivatives and has been extensively studied for its biological activities.
Scientific Research Applications
Antimycobacterial Activity
BCMF has demonstrated potent antimycobacterial activity, particularly against Mycobacterium tuberculosis . In vitro studies revealed a minimum inhibitory concentration (MIC) of 6.25 µg/mL for BCMF against M. tuberculosis. This makes it a promising candidate for developing novel anti-tuberculosis drugs .
Antifungal Properties
BCMF also exhibits antifungal activity. Notably, it effectively inhibits the growth of Trichophyton mentagrophytes , a common fungal pathogen. The MIC for BCMF against this strain is 15.62 µmol/L .
Photosynthesis Inhibition
In spinach chloroplasts (Spinacia oleracea L.), BCMF shows moderate to weak photosynthesis-inhibiting activity. While not as pronounced as its antimicrobial effects, this property could be relevant in agricultural or environmental contexts .
Neuraminidase Inhibition (Theoretical Potential)
Although not directly studied for BCMF, its structural features suggest potential neuraminidase inhibitory activity. Neuraminidase inhibitors are crucial in managing influenza infections. Further research is needed to validate this hypothesis .
Medicinal Chemistry and Drug Design
BCMF’s unique structure makes it an interesting scaffold for medicinal chemistry. Researchers explore modifications to enhance its bioactivity or selectivity. Rational drug design efforts could lead to novel therapeutic agents .
Computational Studies and In Silico Predictions
In silico analyses can predict additional biological activities for BCMF. Researchers use molecular docking, QSAR (quantitative structure-activity relationship) models, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to explore its potential in various contexts .
properties
IUPAC Name |
N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-13-17(19(22)21-12-14-5-3-2-4-6-14)11-18(23-13)15-7-9-16(20)10-8-15/h2-11H,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZLRHFBZZNZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide |
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